Bisphenol AP

Description

Contextualization of Bisphenol AP within the Bisphenol Family

Historical Overview of Bisphenol Use and Regulation

The story of bisphenols begins with the synthesis of Bisphenol A (BPA) in 1891 by Russian chemist Aleksandr Dianin. wikipedia.orgewg.orgbritannica.com Initially explored as a synthetic estrogen in the 1930s, its future was ultimately in the burgeoning plastics industry. wikipedia.orgewg.orgbritannica.com By the 1940s and 1950s, BPA became a key component in the manufacturing of polycarbonate plastics and epoxy resins. ewg.orgnih.govatamanchemicals.com Polycarbonate, a hard and clear plastic, found its way into a vast array of consumer products, including reusable beverage bottles, food storage containers, and baby bottles. atamanchemicals.commayoclinic.org Epoxy resins containing BPA were used as protective linings for metal food and beverage cans to prevent corrosion and extend shelf life. britannica.comatamanchemicals.commayoclinic.org

Widespread use led to growing concerns about BPA's safety. Since the 1990s, a significant body of scientific research has investigated its properties as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal system. wikipedia.orgbibliotekanauki.pl Studies have shown that BPA can leach from containers into food and beverages, particularly when heated. mayoclinic.org This leaching is a primary route of human exposure. wu.ac.thepa.gov Biomonitoring studies have confirmed that BPA exposure is widespread, with the chemical being detected in the urine of a vast majority of the population, indicating regular and continuous exposure. epa.goveuropa.eu

Regulatory responses to these concerns have varied globally. In 1976, the U.S. Congress passed the Toxic Substances Control Act, but BPA was among thousands of chemicals "grandfathered" in as presumably safe without a comprehensive evaluation. ewg.org Over the decades, as evidence of potential health effects mounted, regulatory bodies began to act. Canada, for instance, prohibited the manufacture and sale of polycarbonate baby bottles containing BPA in 2010. canada.ca The European Union followed suit in 2011 by banning BPA in baby bottles and has progressively expanded restrictions. lizenzero.eufishersci.ca In 2024, the EU moved to ban BPA in all food contact materials, a regulation set to take full effect in early 2025 with transitional periods. wikipedia.orglizenzero.euintertek.com These regulatory actions have been driven by assessments from bodies like the European Food Safety Authority (EFSA), which significantly lowered the tolerable daily intake for BPA based on evidence of its potential effects on the immune system. wikipedia.orgeuropa.eu

Emergence of Bisphenol AP as a Bisphenol A Analogue/Substitute

The increasing regulation and public concern surrounding BPA have led industries to seek alternatives. fishersci.ca This has resulted in the emergence of various BPA analogues, which are structurally similar chemicals intended to replace BPA in manufacturing processes. Among these substitutes is Bisphenol AP (BPAP).

BPAP is used as a "drop-in" replacement in the production of certain materials, including adhesives, coatings, and plastics. fishersci.ca The term "analogue" or "substitute" signifies that it shares a similar chemical backbone with BPA, allowing it to be integrated into existing manufacturing processes with minimal changes. However, this structural similarity also raises concerns that these substitutes may share some of BPA's harmful properties. As restrictions on BPA tighten, the use of alternatives like Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AP is expected to increase, making them more relevant for regulatory and scientific scrutiny. nih.gov

Scope and Significance of Bisphenol AP Academic Inquiry

Research Gaps in Bisphenol AP Toxicology and Environmental Impact

Despite its use as a BPA substitute, there is a significant lack of comprehensive toxicological data for Bisphenol AP. uantwerpen.be While thousands of studies have been published on BPA, research into its analogues, including BPAP, is far less extensive. wikipedia.org This creates a critical knowledge gap.

Recent reviews and research initiatives have highlighted that for several BPA alternatives, including BPAP, data on potential toxicity are scarce. This is a point of concern because some of these substitutes might be as hazardous, or even more so, than BPA. The European Partnership for the Assessment of Risks from Chemicals (PARC) has identified BPAP as one of seven prioritized BPA alternatives for further study, primarily due to these identified data gaps. The goal is to avoid "regrettable substitutions," where a banned chemical is replaced by an alternative that is later found to have similar or other harmful effects.

Public Health and Environmental Implications of Bisphenol AP Exposure

The limited research available suggests that the public health and environmental implications of BPAP exposure warrant further investigation. As a BPA analogue, there is concern that it could also possess endocrine-disrupting properties. fishersci.ca

Human biomonitoring studies are beginning to detect BPAP in the population, confirming that human exposure is occurring. For instance, one study detected BPAP in 43% of spot urine samples from participants. uantwerpen.be Another study investigating bisphenol exposure in infants found BPAP to be ubiquitous in urine samples, with a median concentration second only to BPS among the tested substitutes. nih.gov

The presence of BPAP in the environment and in human samples underscores the importance of understanding its potential health effects. The lack of extensive toxicological data means that the full scope of its impact on human health and ecosystems remains largely unknown. This uncertainty is a significant public health issue, as populations are being exposed to a chemical whose safety profile has not been thoroughly established.

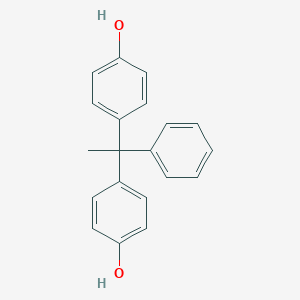

Structure

3D Structure

Propriétés

IUPAC Name |

4-[1-(4-hydroxyphenyl)-1-phenylethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWWYDCFAISREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051444 | |

| Record name | 4,4'-(1-Phenylethylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-75-1 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1-Phenylethylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4'-(1-phenylethylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Bisphenol Ap

Presence in Solid Matrices

The partitioning of chemical compounds into solid matrices like sediments and sludge is an important aspect of their environmental fate, as these matrices can act as long-term sinks and sources of contamination.

Sediments can accumulate persistent organic pollutants over time, providing a historical record of contamination. Research into the presence of Bisphenol AP in sediments is emerging, primarily as part of broader analyses of bisphenol analogues. One study that developed a method for the determination of seven bisphenols, including BPAP, in sediments reported a limit of detection for BPAP between 0.01 and 0.3 ng/g. While this study successfully developed a method for its detection, it did not report finding BPAP in the sediment samples analyzed from Luoma Lake and its inflow rivers. This suggests that in the specific areas studied, BPAP was either not present or was below the detection limit of the analytical method.

Sewage sludge, a byproduct of wastewater treatment, can concentrate various chemical contaminants. A study investigating the occurrence of several bisphenol analogues in municipal sewage sludge from various cities in China did not detect Bisphenol AP in any of the samples analyzed. This finding suggests that, at least in the sampled locations, BPAP was not a prevalent contaminant in municipal sewage sludge.

Table 2: Detection of Bisphenol AP in Solid Matrices

| Environmental Compartment | Location/Study Details | Concentration/Detection |

| Sediments | Luoma Lake and its inflow rivers, China | Not detected (LOD: 0.01-0.3 ng/g) |

| Sewage Sludge | Various cities in China | Not detected |

Occurrence in Consumer Products and Potential Leaching

The inclusion of chemical compounds in consumer products is a primary pathway for their introduction into the environment and for human exposure. The potential for these compounds to leach from products during their use is a key area of research. For Bisphenol AP, its use as a plasticizer and flame retardant suggests its potential presence in various consumer goods.

A study investigating the migration of 16 bisphenol analogues from baby bottles and sippy cups included Bisphenol AP in its analysis. While the detailed quantitative results for BPAP leaching were not specified in the abstract, its inclusion in the study highlights the concern about its potential presence in such products and the possibility of its leaching into foodstuffs. Further research is needed to quantify the extent of BPAP's presence in a wider range of consumer products and to determine its leaching rates under various conditions. The detection of BPAP in human follicular fluid at a median concentration of 0.04 ng/mL in over 50% of samples from a study group also points towards exposure from consumer products or other environmental sources.

Polycarbonate Bottled Water

No specific data on the concentration of Bisphenol AP in polycarbonate bottled water was found in the reviewed scientific literature. Research on bisphenol migration from polycarbonate products has almost exclusively focused on Bisphenol A.

Adhesives, Coatings, and Plastics

There is a lack of publicly available research quantifying the levels of Bisphenol AP in adhesives, coatings, and various plastics. While these materials are known sources of other bisphenol compounds, specific data for Bisphenol AP is not available.

Analytical Methodologies for Bisphenol Ap Quantification

Advanced Chromatographic Techniques

Chromatographic methods coupled with mass spectrometry are the preferred techniques for the determination of BPAP due to their high sensitivity and selectivity. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of BPAP in diverse samples such as beverages, urine, and environmental matrices. sigmaaldrich.comdphen1.com This technique offers high selectivity and sensitivity, enabling the detection of BPAP at very low concentrations. dphen1.comeuropa.eu The LC-MS/MS method often involves the use of a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode. nih.gov For enhanced ionization efficiency, derivatization of bisphenols with reagents like pyridine-3-sulfonyl chloride can be employed. dphen1.comeuropa.eu A study analyzing 15 different bisphenols, including BPAP, demonstrated a fast and effective LC-MS/MS method with a total cycle time of just 8 minutes. restek.com

A typical LC-MS/MS method for BPAP analysis might utilize a C18 column or a more specialized column like the Raptor Biphenyl for separation. restek.comnih.gov The mobile phase commonly consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to improve chromatographic separation and ionization. dphen1.comoup.com

Table 1: Example LC-MS/MS Conditions for BPAP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | nih.gov |

| Ionization Source | Electrospray (ESI) in negative mode | nih.gov |

| Column | Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm) | restek.com |

| Mobile Phase A | Water with 0.1% formic acid | scielo.br |

| Mobile Phase B | Methanol with 0.1% formic acid | scielo.br |

| Flow Rate | 0.35 mL/min | scielo.br |

| Injection Volume | 20 µL | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantification of BPAP, particularly in samples like wastewater. sigmaaldrich.comnih.gov While highly sensitive and selective, GC-MS analysis of BPAP typically requires a derivatization step to increase the volatility of the analyte. nih.govresearchgate.net Common derivatizing agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The separation is usually achieved on a capillary column, such as an HP-5MS, with helium as the carrier gas. nih.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. ipp.pt A study successfully developed a GC-MS method for the simultaneous determination of nine bisphenol analogues, including BPAP, in water and wastewater after in-situ acylation. nih.govnih.gov

Table 2: Example GC-MS Conditions for BPAP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | nih.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | nih.gov |

| Injector Temperature | 250 °C (Splitless mode) | nih.gov |

| Oven Program | Initial temp 90°C (1 min hold), ramped to 250°C, then to 270°C | ipp.pt |

| Derivatization Agent | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before chromatographic analysis. researchgate.net

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of BPAP from various sample matrices, including beverages and environmental samples. dphen1.comnih.govaffinisep.com This method involves passing a liquid sample through a solid adsorbent material that retains the analyte, which is then eluted with a small volume of solvent. affinisep.com Different types of SPE cartridges are available, with mixed-mode cartridges that combine cation exchange and reversed-phase mechanisms being particularly effective for selective extraction of bisphenols. dphen1.comeuropa.eu For instance, Oasis HLB cartridges are commonly used for the extraction of bisphenols from aqueous samples. waters.com AFFINIMIP® SPE Bisphenols are specialized cartridges designed for the selective extraction of Bisphenol A and its analogues, demonstrating high recovery yields. affinisep.com

The QuEChERS method is a streamlined extraction approach that has been successfully applied to the analysis of BPAP in complex food matrices and urine. nih.govipp.ptmdpi.com This technique involves an initial liquid-liquid partitioning with acetonitrile and a salting-out step, followed by a dispersive solid-phase extraction (dSPE) cleanup step. waters.commdpi.com The dSPE step typically uses a combination of sorbents like magnesium sulfate, primary secondary amine (PSA), and C18 to remove matrix interferences. waters.com The QuEChERS method is known for being faster and using less solvent compared to traditional extraction techniques. ipp.ptwaters.com Studies have shown the robustness of the QuEChERS GC-MS method for determining low quantities of bisphenol analogues, including BPAP, in canned foods. nih.govmdpi.com

Method Validation and Performance Criteria

Validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. mdpi.com Key validation parameters for BPAP quantification methods include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). researchgate.netmdpi.com

Linearity is assessed by analyzing calibration standards at multiple concentration levels and should demonstrate a high correlation coefficient (R²), typically greater than 0.99. scielo.brresearchgate.net

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netpreprints.org For BPAP, reported LOQs can range from the low ng/L to µg/L level, depending on the method and matrix. nih.govdphen1.comresearchgate.net

Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD), which should typically be below 15-20%. dphen1.comeuropa.euresearchgate.net

Accuracy , often determined through recovery studies by spiking blank samples with known amounts of the analyte, should fall within an acceptable range, commonly 70-120%. ipp.pt

A study on the determination of nine bisphenol analogues, including BPAP, in wastewater reported method detection limits in the range of 0.4–64 ng/L and quantification limits from 1.3 to 194 ng/L. nih.govresearchgate.net The recoveries for this method ranged from 85% to 122%, with a repeatability (expressed as the coefficient of variation) not exceeding 8%. nih.govnih.gov

Sensitivity, Selectivity, and Precision

Sensitivity and Selectivity

The sensitivity of an analytical method refers to its ability to distinguish small differences in analyte concentration, while selectivity is the method's capacity to assess the analyte in the presence of other components. For complex environmental samples, methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS) are preferred due to their high selectivity and sensitivity. researchgate.net

In a method developed for the analysis of 13 bisphenols, including BPAP, derivatization with dansyl chloride was used to enhance the analytical signal. dphen1.com The derivatized compounds were then analyzed using a high-resolution mass spectrometer in parallel reaction monitoring (PRM) mode, which confirms and quantifies the analytes with a high degree of confidence. dphen1.com This approach ensures that the signal detected is specific to BPAP, even when other related bisphenols are present in the sample. dphen1.com The ability to separate all derivatized target compounds chromatographically within a short run time of 10 minutes further demonstrates the method's selectivity. dphen1.com

Precision

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

For the simultaneous analysis of BPAP and 12 other bisphenol analogues, the method demonstrated good reproducibility. dphen1.com The precision was evaluated at different concentrations, yielding the following results:

Intra-day precision: Relative standard deviations were less than 10.1%. dphen1.com

Inter-day precision: Relative standard deviations were less than 11.6%. dphen1.com

These low RSD values indicate a high level of precision for the quantification of BPAP and its analogues in environmental matrices. dphen1.com

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

A validated method using precolumn derivatization and UHPLC-MS/MS has established specific quantification limits for BPAP and other bisphenols in different environmental samples. dphen1.com The method validation showed a satisfactory level of sensitivity for all analytes. dphen1.com

The reported LOQs for the group of bisphenols, including BPAP, are presented in the table below.

| Matrix | Limit of Quantification (LOQ) Range | Citation |

|---|---|---|

| River Water | 0.005–0.02 ng/mL | dphen1.com |

| Sediment | 0.15–0.80 ng/g (dry weight) | dphen1.com |

These low limits demonstrate the method's capability to quantify trace amounts of BPAP in environmental samples, which is essential for exposure and contamination monitoring. dphen1.com

Exposure Assessment and Biomonitoring of Bisphenol Ap

Human Exposure Pathways

Human exposure to Bisphenol AP can occur through multiple routes, reflecting its use in various materials. mdpi.com The primary pathways are ingestion, dermal contact, and inhalation. epa.gov

Ingestion via Contaminated Food and Water

Dietary intake is considered a significant exposure pathway for many bisphenols. gdut.edu.cn BPAP is used in the synthesis of polymers such as polyesters and polycarbonates, which are materials often used for food and beverage containers. mdpi.com Specifically, Bisphenol AP has been identified as a component in materials like beverage cans. nih.gov The potential exists for BPAP to leach from these materials into the food and beverages they contain, leading to exposure through ingestion. tandfonline.com While dietary intake is a suspected primary route of exposure, specific studies quantifying the concentration of Bisphenol AP in various foodstuffs and drinking water are limited. gdut.edu.cniwaponline.com One study analyzing surface water in Vietnam did not detect BPAP, though the methodology for its analysis was established. iwaponline.com

Dermal Contact and Inhalation

Dermal contact with products containing Bisphenol AP and inhalation of contaminated dust represent other potential exposure routes. epa.gov BPAP is used as a plasticizer and flame retardant in various products. mdpi.com An in vitro study using human skin estimated that approximately 10% of an applied dose of Bisphenol AP is absorbed through the skin. epa.gov

The presence of Bisphenol AP has been confirmed in house dust samples, which suggests that exposure can occur through both incidental ingestion of dust and dermal contact with contaminated surfaces. gdut.edu.cn While dust can be a ubiquitous source of exposure, its contribution relative to other pathways, such as diet, may vary. gdut.edu.cn Data specifically quantifying Bisphenol AP concentrations in indoor or outdoor air for inhalation risk assessment are not widely available.

Detection in Biological Matrices

Biomonitoring, the measurement of chemicals in human specimens, provides a direct assessment of internal exposure. Urine is the most common biological sample used for monitoring exposure to bisphenols, as it is the primary route of elimination for these compounds. nih.gov

Serum and Urine Concentrations

A 2022 study analyzing urine samples from children in South China detected Bisphenol AP, indicating environmental exposure. gdut.edu.cn The study found that while other exposure pathways likely contribute more significantly, the presence in dust provides a potential source. gdut.edu.cn The urinary concentrations from this study are detailed below.

| Statistic | Concentration (ng/mL) |

|---|---|

| Detection Frequency | 29% |

| Median | <0.01 |

| 95th Percentile | 0.03 |

Data sourced from a 2022 study on bisphenols in paired urine and house dust samples. gdut.edu.cn

Consideration of Maternal Exposure

The potential for maternal exposure to bisphenols is a critical area of research due to the sensitivity of the developing fetus. mdpi.comrsc.org Bisphenols have been detected in various maternal and fetal tissues and fluids, including the placenta, amniotic fluid, and umbilical cord blood, demonstrating that they can cross the placental barrier. rsc.orgksdb.org

However, research specifically investigating maternal exposure to Bisphenol AP is exceptionally scarce. While extensive studies have focused on the maternal-fetal effects of BPA, similar dedicated research on BPAP is lacking. mdpi.comnih.gov One European cohort study noted that a mixture of total bisphenols, which could potentially include BPAP, was associated with a longer time to pregnancy in certain women, but this finding was not specific to BPAP alone. hbm4eu.eu The absence of specific biomonitoring data for BPAP in pregnant women or in fetal tissues represents a significant data gap.

Occupational vs. General Population Exposure Scenarios

A distinction is often made between exposure levels in the general population and those in occupational settings, where workers may handle chemicals directly. For Bisphenol A, studies have shown that workers in manufacturing facilities can have urinary BPA levels significantly higher than those in the general population. cbia.comcdc.govnih.gov These higher exposures in occupational settings are often attributed to inhalation and dermal absorption routes, in contrast to the primarily dietary exposure for the general public. cbia.comcdc.gov

In the case of Bisphenol AP, it is used in the industrial synthesis of polymers, which creates potential scenarios for occupational exposure. mdpi.com However, there is a clear lack of published biomonitoring studies that specifically measure and compare Bisphenol AP concentrations between occupationally exposed workers and the general population. While the potential for higher exposure in industrial settings exists, quantitative data to confirm and characterize this difference for BPAP are not currently available in the scientific literature.

Toxicological Mechanisms and Health Effects of Bisphenol Ap

Endocrine Disruption Mechanisms

Endocrine-disrupting chemicals can interfere with the body's hormonal systems, potentially leading to adverse health outcomes. rsc.org Research indicates that BPAP, like other bisphenol compounds, exhibits endocrine-disrupting properties. mdpi.comnih.gov The primary mechanisms involve interference with hormone receptors and the subsequent alteration of signaling pathways.

BPAP has been shown to interact with key hormone receptors, although its activity can vary depending on the receptor and the biological model studied.

Androgen Receptor (AR): In vitro studies have demonstrated that BPAP acts as an androgen receptor (AR) antagonist. nih.gov One study evaluating 22 different bisphenol analogs found that BPAP was among those that could inhibit AR-mediated activity. nih.gov Further research identified BPAP as a novel down-regulator of both the full-length androgen receptor and its splice variants in castration-resistant prostate cancer cell lines. This down-regulation suggests that BPAP can interfere with the normal function of androgens.

Estrogen Receptor (ER): The effects of BPAP on estrogen receptors appear to be more complex. A comprehensive in vitro study reported that BPAP was capable of inducing estrogen receptor α (ERα) and/or estrogen receptor β (ERβ) mediated activity. nih.gov In contrast, a study using a zebrafish model found that BPAP did not exhibit estrogenic activity, failing to induce the expression of the estrogen-responsive gene cyp19a1b. frontiersin.org These differing findings highlight the need for further research to clarify the estrogenic potential of BPAP across different biological systems.

The binding of bisphenols to hormone receptors like AR and ER can trigger or block downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are crucial for regulating cellular processes. tandfonline.comnih.gov While these pathways are well-documented for BPA, their specific activation or inhibition by BPAP requires more direct investigation.

Table 1: Observed Effects of Bisphenol AP on Hormone Receptors

| Receptor | Effect | Model System | Reference(s) |

|---|---|---|---|

| Androgen Receptor (AR) | Antagonist; Down-regulator | In vitro cell models (prostate cancer) | nih.gov |

| Estrogen Receptor (ERα & ERβ) | Agonist activity | In vitro cell models | nih.gov |

| Estrogen Receptor | No observed estrogenic activity | Zebrafish brain | frontiersin.org |

By acting as an antagonist to the androgen receptor, BPAP can directly interfere with the signaling of endogenous androgens like testosterone. nih.gov This interference prevents the natural hormone from binding to its receptor and initiating gene transcription, thereby disrupting androgen-dependent processes. researchgate.netnih.gov

Cellular and Molecular Toxicity

Beyond its endocrine-disrupting capabilities, BPAP can induce toxicity at the cellular and molecular levels through several mechanisms, including the induction of oxidative stress, impairment of mitochondrial function, and disruption of the cell cycle.

A significant mechanism of BPAP toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. rsc.orgnih.gov A 2025 study identified BPAP as one of the most potent bisphenol analogs at inducing ROS in various human in vitro cell models, including liver (HepaRG), intestinal (Caco-2), microglial (HMC3), and endothelial (HMEC-1) cells. nih.gov The generation of ROS can damage cellular components like lipids and DNA. acs.org The mechanism of BPA-induced oxidative damage is often linked to the inhibition of the body's natural antioxidant enzyme systems, leading to an accumulation of ROS. nih.govspandidos-publications.com

Mitochondria are primary targets for cellular damage induced by bisphenols. researchgate.netresearchgate.net BPAP exposure has been directly linked to mitochondrial dysfunction. nih.gov Research has shown that BPAP causes a decrease in the mitochondrial membrane potential (ΔΨm) and affects mitochondrial calcium homeostasis in several human cell lines. nih.gov Another study noted that BPAP exposure altered the size of mitochondria in prostate cancer cells. The induction of ROS by BPAP is closely linked to mitochondrial damage, as mitochondria are both a source of and a target for oxidative stress. rsc.orgnih.gov This can lead to a vicious cycle where mitochondrial dysfunction exacerbates ROS production, further damaging the organelle and impairing cellular energy production. nih.govresearchgate.net

BPAP has been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest. researchgate.net This effect has been specifically observed in castration-resistant prostate cancer (CRPC) cell lines, where BPAP exposure caused the cells to halt their division process. researchgate.net The general mechanism by which bisphenols induce cell cycle arrest often involves the downregulation of key proteins that promote cell cycle progression, such as cyclin D1, and the upregulation of cell cycle inhibitors like p21 and p27. nih.govresearchgate.netmdpi.com For instance, studies on BPA show it can induce G2/M phase cell cycle arrest through signaling pathways involving ATM-CHK1/CHK2-CDC25c-CDC2. researchgate.netnih.gov While this specific pathway has not been confirmed for BPAP, its demonstrated ability to halt cell proliferation points to a significant impact on cell cycle regulation.

Table 2: Summary of Cellular and Molecular Toxicity Findings for Bisphenol AP

| Toxicological Endpoint | Effect | Model System | Reference(s) |

|---|---|---|---|

| Oxidative Stress | Induction of Reactive Oxygen Species (ROS) | Human liver, intestinal, microglial, and endothelial cells | nih.gov |

| Mitochondrial Dysfunction | Decreased mitochondrial membrane potential; Altered mitochondrial calcium homeostasis; Altered mitochondria size | Human liver, intestinal, microglial, and endothelial cells; Prostate cancer cells | nih.gov |

| Cell Cycle Arrest | Induction of cell cycle arrest | Castration-resistant prostate cancer cells | researchgate.net |

Gene Expression Alterations

Bisphenol AP (BPAP), a structural analog of bisphenol A (BPA), has been shown to alter gene expression. researchgate.net In mouse models, early-life exposure to BPAP led to changes in the expression of genes in the brain, particularly those associated with behavior and neurodevelopment. researchgate.net Research on BPA provides further insight into how bisphenols can affect gene expression. For instance, BPA exposure has been demonstrated to alter the expression of genes critical for reproductive organ development, such as HOXA13, WNT4, and WNT5A in the fetal uterus of rhesus macaques. plos.org In human fetal oocytes, BPA has been found to up-regulate genes involved in DNA double-strand break generation, signaling, and repair, including Spo11, H2ax, Blm, and Rpa. oup.com Furthermore, genes for estrogen receptors, Erα, Erβ, and Errγ, also showed increased expression following BPA exposure. oup.com

Epigenetic modifications are a key mechanism through which bisphenols can alter gene expression. mdpi.com BPA has been shown to affect DNA methylation, a process that can lead to lasting changes in gene activity. mdpi.complos.org For example, BPA exposure can decrease CpG methylation, and this effect can be influenced by diet. mdpi.com In human placental cell lines, BPA has been shown to induce changes in microRNA expression, specifically increasing miR-146a. mdpi.com Such epigenetic changes can have long-term consequences for health, potentially contributing to conditions like infertility, neural and immune disorders, and diseases that appear later in life, such as cancer and diabetes. mdpi.com

Organ-Specific and Systemic Effects (based on Bisphenol A and analog research)

Research on BPA and its analogs indicates significant impacts on the reproductive system. nih.govcdc.gov BPA exposure is associated with a range of adverse effects on both male and female reproduction. nih.govnih.gov In females, BPA can disrupt the hypothalamic-pituitary-ovarian axis, leading to irregular estrous cycles, anovulation, and infertility in animal models. nih.gov It can also affect ovarian morphology and function, including folliculogenesis and steroidogenesis. d-nb.info Studies have linked BPA exposure to a reduced number of retrieved oocytes and normally fertilized oocytes in women undergoing medically assisted reproduction. d-nb.info Furthermore, BPA can interfere with uterine morphology and function, potentially impairing embryo implantation. d-nb.info

In males, BPA exposure has been associated with reduced sperm counts and altered reproductive hormone levels. mdpi.com It can interfere with the hypothalamic-pituitary-testicular axis, which is crucial for controlling development and reproduction. mdpi.com By mimicking estrogen, BPA can disrupt spermatogenesis, leading to negative effects on sperm production and quality. mdpi.com Animal studies have shown that BPA can also lead to a higher rate of apoptosis in Sertoli cells, which are essential for sperm development. nih.gov The structural similarity of BPA analogs, including BPAP, to BPA raises concerns that they may exert similar adverse effects on the reproductive system. nih.govnih.gov

Early-life exposure to Bisphenol AP has been shown to impact long-term neurobehavior in animal models, causing anxiety-like behaviors and impairing learning and memory in adult offspring. researchgate.netnih.gov This is consistent with findings from research on BPA and other analogs, which have demonstrated a range of neurobehavioral effects. mdpi.com Perinatal or neonatal exposure to BPA can alter brain development and lead to behaviors such as aggression, anxiety, and deficits in cognition and memory. medsci.orgnih.gov

The mechanisms underlying these effects are thought to involve the ability of bisphenols to cross the blood-brain barrier and induce epigenetic changes in the brain. nih.govresearchgate.net These changes can have long-lasting and even transgenerational effects on brain function and behavior. nih.govmdpi.com Studies in zebrafish have shown that exposure to BPA analogs can disrupt neuronal development, leading to alterations in motor neuron length, neuron differentiation, and neurogenesis. mdpi.com Furthermore, changes in neurotransmitter systems, including dopamine (B1211576) and serotonin, have been observed following perinatal exposure to bisphenols. mdpi.com

Bisphenol AP exposure has been found to activate the peripheral immune system in animal models, leading to an increased proportion of macrophages and activation of dendritic cells in offspring. nih.gov This aligns with broader research on BPA and its analogs, which indicates that these compounds can significantly modulate the immune system. nih.govmdpi.comnih.gov Bisphenols can affect both the innate and adaptive immune systems and may contribute to various immune-mediated conditions. nih.gov

BPA has been shown to alter the balance of T-helper (Th) cell subsets, such as Th1 and Th2, and can impact the function and differentiation of regulatory T cells (Tregs). nih.govmdpi.com This can lead to altered cytokine release and potentially impair immune defense against pathogens or contribute to allergic conditions. mdpi.com For instance, some studies have shown that BPA can promote a shift towards a more pro-inflammatory state by influencing Th17 cell differentiation. mdpi.com The immunomodulatory effects of bisphenols may be mediated through their interaction with various nuclear receptors, including estrogen receptors and aryl hydrocarbon receptors. nih.govresearchgate.net

Bisphenol AP has been reported to interfere with metabolism. researchgate.net Research on BPA and its analogs provides substantial evidence of their potential to cause metabolic disruption. diva-portal.orgresearchgate.netmdpi.com Exposure to BPA has been linked to weight gain, alterations in blood glucose levels, and insulin (B600854) resistance in experimental studies. nih.gov It can also lead to dyslipidemia and changes in lipid metabolism. nih.gov

The mechanisms behind these metabolic changes are multifaceted. BPA can affect the expression of genes involved in lipid and adipocyte homeostasis. diva-portal.org It has been shown to increase the number of adipocytes by regulating the expression of genes like FABP4 and CD36. mdpi.com Furthermore, BPA can induce oxidative stress, which is linked to the dysregulation of lipid metabolism. mdpi.com Metabolomic studies have revealed that BPA can cause significant metabolic perturbations, including alterations in choline (B1196258) metabolism and increased synthesis of methylated products. oup.comoup.com These changes may contribute to DNA methylation damage and broader protein degradation. oup.comoup.com

While direct studies on the carcinogenic potential of Bisphenol AP are limited, research on BPA suggests that it may be a potential human carcinogen, particularly for hormone-dependent cancers. nih.govnih.govresearchgate.net In vivo studies in rodents have provided substantial evidence that early-life exposure to BPA can increase susceptibility to mammary and prostate cancer. nih.gov

The carcinogenic effects of BPA are thought to be mediated through several mechanisms. Its estrogenic properties allow it to bind to estrogen receptors, which can alter genomic and non-genomic signaling pathways, leading to carcinogenesis. nih.gov BPA has also been shown to induce epigenetic changes, such as altered DNA methylation and histone modifications, which can contribute to cancer development. nih.govmdpi.com For example, BPA exposure has been linked to aberrant methylation of genes involved in breast cancer. nih.gov Additionally, BPA can promote cancer cell proliferation, migration, and invasion. nih.govmdpi.com

Developmental and Transgenerational Toxicity

Bisphenol AP (BPAP), an analog of Bisphenol A (BPA), has been investigated for its potential to cause toxicity during developmental stages and to induce harmful effects that can be passed down to subsequent generations. Research has focused on various models to understand its impact on developmental processes and the potential for heritable changes.

Developmental Toxicity

Developmental toxicity studies on BPAP have revealed adverse effects in both aquatic species and humans.

Human Studies

In human populations, perinatal exposure to BPAP has been linked to adverse birth outcomes. A study involving 1,054 pregnant women identified that exposure to BPAP was associated with an elevated risk of having a small-for-gestational-age (SGA) neonate. sigmaaldrich.com This suggests that BPAP can interfere with fetal growth during pregnancy. Further research indicates that BPAP can be transferred across the human placenta, likely through passive diffusion, allowing for direct fetal exposure. wikipedia.org

Animal and In Vitro Studies

Studies using zebrafish (Danio rerio) embryos have provided significant insight into the developmental toxicity of BPAP. wikidata.orguni.lu Exposure to BPAP was shown to cause a range of developmental abnormalities, including delays in hatching, physical malformations, and inhibition of spontaneous movement. wikidata.orguni.lu Transcriptomic analysis of the affected embryos revealed that BPAP exposure upregulated the expression of genes associated with inflammatory pathways, indicating that an induced inflammatory response may be a mechanism behind its toxicity. wikidata.orguni.lu

Interestingly, one study investigating the estrogenic activity of various BPA analogs in the developing zebrafish brain found that, unlike other bisphenols, BPAP did not exhibit estrogenic activity in their specific model.

Table 1: Developmental Toxicity of Bisphenol AP in Zebrafish Embryos

\hpf: hours post-fertilization*

Table 2: Human Developmental Effects Associated with Bisphenol AP Exposure

Transgenerational Toxicity

Transgenerational toxicity refers to adverse effects that are observed in generations of offspring that were not directly exposed to the chemical substance. This typically involves germline (sperm or egg) modifications that are heritable.

To date, there is a lack of research specifically investigating the transgenerational toxicological effects of Bisphenol AP. While studies on other bisphenols, such as BPA, have suggested the potential for transgenerational inheritance of disease phenotypes, similar data for BPAP is not currently available in scientific literature.

Environmental Fate and Degradation of Bisphenol Ap

Biodegradation Pathways

Biodegradation is considered a primary mechanism for the removal of Bisphenol AP from the environment. ethz.ch Various microorganisms have demonstrated the ability to break down this compound through specific enzymatic actions.

The microbial transformation of Bisphenol AP has been observed in several bacterial species, primarily involving enzymatic oxidation. The biphenyl-degrading bacterium Cupriavidus basilensis SBUG 290 has been shown to effectively transform BPAP. nih.gov The degradation process involves several mechanisms, including hydroxylation of the phenol (B47542) rings, subsequent ring cleavage, transamination followed by acetylation, and dimerization. nih.gov However, the specific pathways utilized are dependent on the structure of the bisphenol analogue. For BPAP, the microbial attack is concentrated on the phenol rings. nih.gov

Another bacterium, Pseudomonas putida KT2440, when engineered to express a specific nonylphenol monooxygenase (NmoA), demonstrated the ability to degrade BPAP. wikipedia.org Research indicates a degradation of 45% to 77% of the initial BPAP concentration within a six-hour period by these modified cells. wikipedia.org The mechanism is suggested to involve an ipso-hydroxylation, similar to the degradation of nonylphenol and BPA, which leads to the breakdown of the compound into smaller, mono-nucleus molecules. wikipedia.org

Studies on various bisphenols have identified four main transformation pathways initiated by Cupriavidus basilensis:

Ortho-hydroxylation: The initial step involves the hydroxylation of one or both phenol rings in the ortho-position to the existing hydroxyl group. nih.gov

Ring Fission: Following hydroxylation, the aromatic ring can be opened, leading to further degradation. nih.gov

Transamination and Acetylation/Dimerization: Amino groups can be added and subsequently acetylated, or molecules can be joined to form dimers. nih.gov

Oxidation of Ring Substituents: Any groups attached to the phenol ring can be oxidized. nih.gov

For Bisphenol AP, transformation by C. basilensis is initiated by the ortho-hydroxylation of one of the phenol rings. nih.gov

The process of microbial degradation results in the formation of various intermediate compounds before the potential for complete mineralization to carbon dioxide and water. In studies with Cupriavidus basilensis SBUG 290, a total of 36 different metabolites were characterized from the transformation of BPAP and other bisphenol analogues. nih.gov

For Bisphenol AP specifically, the transformation pathways lead to the formation of several key intermediates. Unlike other bisphenols, BPAP was not observed to form dimers or acetylated products from transamination. nih.gov The primary metabolites identified result from hydroxylation and cleavage of the parent structure.

Key identified or proposed intermediate metabolites from the biodegradation of Bisphenol AP include:

Ortho-hydroxylated Bisphenol AP: The initial product formed by the hydroxylation of one or both of the phenol rings. nih.gov

Hydroquinone: A proposed mono-nucleus byproduct resulting from the cleavage of the BPAP molecule. wikipedia.org

4-Hydroxybenzoic acid: An intermediate that can be formed following the cleavage and oxidation of the aromatic rings. nih.gov

4-Hydroxyphenacyl alcohol: Another intermediate product resulting from the breakdown of the larger bisphenol structure. nih.gov

Table 1: Microbial Degradation of Bisphenol AP

| Microorganism | Degradation Mechanism | Observed Transformation/Efficiency | Reference |

|---|---|---|---|

| Cupriavidus basilensis SBUG 290 | Ortho-hydroxylation, ring fission | Transformation of BPAP confirmed, with intermediates hydroxylated at both phenol rings detected. | nih.gov |

| Pseudomonas putida KT2440 (with NmoA enzyme) | Ipso-hydroxylation, cleavage | 45-77% degradation in 6 hours | wikipedia.org |

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological means, such as light or electrical energy.

Photodegradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. While this is a known degradation pathway for many environmental contaminants, including Bisphenol A, specific research on the photodegradation pathways and byproducts of Bisphenol AP is limited. nih.govnih.govredalyc.orgnih.gov Studies on bisphenol analogues suggest that the efficiency of photolysis can be low in the absence of photosensitizers. tesisenred.net One study involving UV treatment of several bisphenols, including BPAP, focused on the reduction of toxicity rather than identifying specific degradation products, noting that degradation mechanisms can be highly specific to the individual chemical structure. csic.es

Bioaccumulation Potential in Organisms

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration higher than that in the surrounding medium. The bioaccumulation potential of Bisphenol AP has been investigated in aquatic organisms.

In a study of wild fish from the West and North Rivers in South China, the bioaccumulation factor (BAF) for a range of bisphenols was determined. sci-hub.se The BAF is a measure of a chemical's tendency to concentrate in an organism from the water. For Bisphenol AP, the average log BAF was found to be greater than 3.7 L/kg, indicating a potential for accumulation in aquatic life. sci-hub.se In a comparative ranking of 15 bisphenols, BPAP was among those with a notable bioaccumulation potential. sci-hub.se The distribution of bisphenols can be tissue-specific, with studies on other analogues showing higher concentrations in the viscera (intestine, liver, gonad) compared to muscle or brain tissue, which is often linked to the lipid content of the tissues. tru.ca

Table 2: Bioaccumulation of Bisphenol AP

| Organism Type | Parameter | Finding | Reference |

|---|---|---|---|

| Wild Fish | Bioaccumulation Factor (BAF) | The average bioaccumulation factor for BPAP was reported to be greater than 3.7 L/kg. | sci-hub.se |

Risk Assessment and Regulatory Considerations for Bisphenol Ap

Hazard Identification and Dose-Response Assessment

Bisphenol AP (BPAP) is an analog of Bisphenol A (BPA) and is classified with several hazards based on toxicological studies. sigmaaldrich.comumweltprobenbank.de Under the European CLP Regulation (EC) No 1272/2008, BPAP is formally classified with specific hazards, indicating its potential risk to human health and the environment. wikipedia.org

Key identified hazards include:

Reproductive Toxicity : It is classified as "Repr. 1B," with the hazard statement H360, indicating it "May damage fertility or the unborn child." wikipedia.org

Eye Irritation : It is classified as "Eye Irrit. 2" (H319), meaning it causes serious eye irritation. wikipedia.org

Skin Sensitization : The classification "Skin Sens. 1" (H317) suggests it may cause an allergic skin reaction. wikipedia.org

Aquatic Hazard : BPAP is considered "very toxic to aquatic life with long lasting effects" (Aquatic Acute 1 and Aquatic Chronic 1). wikipedia.org

GHS Hazard Classifications for Bisphenol AP

| Hazard Classification | Hazard Statement | Source |

|---|---|---|

| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child | wikipedia.org |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation | wikipedia.org |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | wikipedia.org |

| Hazardous to the Aquatic Environment, Acute Hazard, Category 1 | H400: Very toxic to aquatic life | wikipedia.org |

| Hazardous to the Aquatic Environment, Long-term Hazard, Category 1 | H410: Very toxic to aquatic life with long lasting effects | wikipedia.org |

Beyond these formal classifications, research has identified other adverse effects. Studies suggest that BPAP acts as an endocrine disruptor and can induce anxiety-like behavior in mice. up.pt In vitro studies have shown it can cause cell cycle arrest in prostate cancer cells and cellular oxidative stress in human hepatocellular carcinoma cells. up.pt

Dose-response assessments have revealed genotoxic effects. In a study using an in vitro 3D model of human liver (HepG2) cells, BPAP was the most potent of all tested bisphenols (including BPA, BPS, BPAF, BPFL, and BPC) at inducing DNA single-strand breaks, with significant damage observed at concentrations of 0.1 micromolar (µM) and higher after 96 hours of exposure. nih.gov The same study noted that BPAP, along with BPA and BPAF, induced DNA double-strand breaks. nih.gov In zebrafish embryos, exposure to BPAP at concentrations of 10–50 µmol/L resulted in abnormal morphology, cerebral hemorrhage, eye enlargement, and an inflammatory response. up.pt While these concentrations are higher than those typically found in the environment, they indicate a potential for adverse effects. up.pt

Comparative Risk Assessment with Bisphenol A and Other Analogs

As industries seek alternatives to BPA, the comparative toxicity of its analogs, including BPAP, has become a critical area of research. Multiple studies indicate that BPAP is not necessarily a safer alternative and may exhibit greater toxicity than BPA in certain respects.

In terms of genotoxicity, BPAP has demonstrated a higher potential for DNA damage than BPA. One study employing chicken DT40 cells found that BPAP exerted greater genotoxic potential than BPA. fishersci.ca This was corroborated by research on a 3D liver cell model, which identified BPAP as the most effective compound at inducing DNA single-strand breaks when compared to BPA, BPS, BPAF, BPFL, and BPC. nih.gov

Comparative Toxicity of Bisphenol AP and Other Analogs

| Compound | Genotoxicity Comparison | Cytotoxicity Comparison (HepG2 Spheroids) | Source |

|---|---|---|---|

| Bisphenol AP (BPAP) | Greater genotoxic potential than BPA. Most potent inducer of DNA single-strand breaks compared to BPA, BPS, BPAF, BPFL, BPC. | More cytotoxic than BPA after 24h. Affects spheroid morphology at ≥40 µM (more potent than BPA/BPS). | nih.govfishersci.casigmaaldrich.com |

| Bisphenol A (BPA) | Less genotoxic than BPAP. Least effective at inducing DNA single-strand breaks. | No significant effect on viability after 24h. Affects spheroid morphology at ≥160 µM. | nih.govfishersci.casigmaaldrich.com |

| Bisphenol S (BPS) | Genotoxic effects observed. | Affects spheroid morphology at ≥160 µM. | nih.gov |

| Bisphenol F (BPF) | Disruptive effects were found to be similar or greater than those of BPA. | Considered one of the less toxic congeners in some cell cultures. | uni.lunih.gov |

| Bisphenol AF (BPAF) | Induced DNA double-strand breaks. | More toxic than BPA in some studies. Affects spheroid morphology at ≥40 µM. | nih.govnih.gov |

| Bisphenol C (BPC) | Least effective at inducing DNA single-strand breaks. | Considered one of the most cytotoxic analogues. Affects spheroid morphology at ≥40 µM. | nih.gov |

Studies on neurotoxic effects also show differences among analogs. For instance, BPAP exposure has been linked to hippocampal changes associated with recognition behavior and increased anxiety in animal models, while other analogs like BPS and BPF have demonstrated different neurotoxic effects in vitro. uni.lu

International and National Regulatory Frameworks and Guidelines

Specific regulations targeting Bisphenol AP are not as widespread as those for BPA. However, BPAP falls under broader chemical safety frameworks, particularly in the European Union.

The most significant regulatory measure is its classification under the EU's Regulation (EC) No 1272/2008 on Classification, Labelling and Packaging (CLP). BPAP is officially classified as a substance that "May damage fertility or the unborn child" (Reproductive toxicity Category 1B). wikipedia.org This harmonized classification triggers legal obligations for suppliers of the substance.

Furthermore, under the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006, a substance with such a classification is of high concern. Substances classified as toxic to reproduction (Category 1A or 1B) are eligible to be identified as Substances of Very High Concern (SVHC) and placed on the Candidate List for eventual authorisation. One safety data sheet notes that BPAP is a product that contains a substance listed on Annex XIV of the REACH Regulation, which would mean it is subject to authorisation, although this requires further verification against the official ECHA database.

In December 2024, the European Commission adopted Regulation 2024/3190, which bans the use of BPA in most food-contact materials. Crucially, this regulation also prohibits the use of other bisphenols that are classified as carcinogenic, mutagenic, or toxic to reproduction (Category 1A or 1B), unless they are explicitly authorized. Given BPAP's classification as Repr. 1B, its use in plastic food contact materials, varnishes, coatings, and other specified items is now restricted in the EU under this new framework. wikipedia.org

Globally, regulations often focus narrowly on BPA, which inadvertently encourages the use of lesser-known analogs that may not have undergone the same level of scrutiny.

Challenges in Regulating Bisphenol AP and Emerging Analogs

The regulation of Bisphenol AP and other emerging bisphenol analogs faces significant challenges, stemming from scientific uncertainty and a reactive, substance-by-substance regulatory approach.

A primary challenge is the phenomenon of "regrettable substitution." As regulations restrict the use of BPA, manufacturers often replace it with structurally similar analogs like BPAP. These substitutes are frequently introduced into the market without a comprehensive toxicological profile, leading to a cycle where a banned chemical is replaced by another that is later found to have similar or even greater toxicity. nih.govfishersci.ca

The lack of complete toxicity data for each new analog presents a major hurdle for regulators. nih.gov Generating the robust data required for a full risk assessment is a time- and resource-intensive process. This data gap means that human and environmental exposure can occur for years before sufficient evidence accumulates to trigger regulatory action.

Another challenge is the inconsistency among global regulatory bodies. Even for the well-studied BPA, agencies in different countries have set vastly different tolerable daily intake levels, leading to a patchwork of regulations that complicates international trade and public health messaging. This inconsistency is amplified for emerging analogs like BPAP, for which there is no international consensus.

Finally, current regulatory frameworks are often ill-equipped to address the issue of "mixture effects." Humans are typically exposed to a cocktail of different bisphenols from various sources, not just a single compound. sigmaaldrich.com Most toxicity studies and regulations, however, focus on the effects of individual substances. Assessing the additive or synergistic effects of these chemical mixtures is a complex scientific frontier and a significant regulatory challenge. sigmaaldrich.com

Future Research Directions for Bisphenol Ap

Long-Term Chronic Exposure Studies

Current studies on BPAP have primarily focused on acute or short-term exposure. acs.org For instance, one study observed the effects of BPAP on zebrafish embryos over a period of 72 hours. acs.org However, the consequences of long-term, chronic exposure remain largely unknown. Future research must include studies designed to assess the effects of continuous, low-level BPAP exposure over extended periods. These studies are crucial for understanding the potential for cumulative toxicity and the development of chronic health conditions. Investigating the effects of long-term exposure on various organ systems, including the reproductive, nervous, and cardiovascular systems, is essential. rsc.org

Low-Dose Effects and Non-Monotonic Dose Responses

Research on BPA has revealed that low doses can have significant effects and that the dose-response relationship is often non-monotonic, meaning the effect does not uniformly increase with the dose. tandfonline.comenv-health.org It is critical to investigate whether BPAP exhibits similar characteristics. Future studies should be designed to test a wide range of doses, particularly those relevant to human exposure levels, to identify potential low-dose effects and to characterize the shape of the dose-response curve. Understanding whether BPAP follows a non-monotonic dose-response pattern is vital for accurate risk assessment, as traditional toxicological assumptions may not apply. researcherslinks.comnih.gov

Mixture Toxicity and Cumulative Exposure Assessments

Humans and wildlife are typically exposed to a mixture of various chemicals, not just a single compound in isolation. Therefore, it is important to study the effects of BPAP in combination with other bisphenols and environmental contaminants. mdpi.com Future research should investigate the potential for synergistic or antagonistic interactions between BPAP and other chemicals. Cumulative exposure assessments are needed to evaluate the combined risk from multiple sources and routes of exposure to BPAP and other structurally similar compounds. researchgate.net These assessments will provide a more realistic understanding of the potential health risks in real-world scenarios.

Development of Safer Alternatives and Sustainable Practices

Given the concerns about the health effects of BPA and its analogs, there is a growing need for safer alternatives. navy.milrepec.org Future research should focus on the development and toxicological evaluation of new compounds that can serve as functional replacements for BPAP without exhibiting similar harmful properties. rivm.nl This includes a thorough assessment of the entire lifecycle of these alternatives to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with unknown or different hazards. nih.gov Additionally, research into sustainable practices to minimize the release of BPAP into the environment is warranted. researchgate.net

Advanced Analytical and Biomonitoring Techniques

To accurately assess human exposure to BPAP, sensitive and reliable analytical methods are necessary. researchgate.net While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for bisphenol analysis, there is a need to develop and validate more advanced and efficient techniques for detecting BPAP and its metabolites in various biological matrices such as urine, blood, and hair. mdpi.comuantwerpen.beresearchgate.net Improved biomonitoring techniques will enable more accurate exposure assessment in epidemiological studies and help to establish a clearer link between BPAP exposure and potential health outcomes.

Epidemiological Studies in Human Populations

Currently, there is a significant lack of epidemiological data on the health effects of BPAP in human populations. epa.gov Future research should include large-scale epidemiological studies to investigate the association between BPAP exposure, measured through biomonitoring, and various health endpoints. These studies should consider vulnerable populations, such as pregnant women, infants, and children, who may be more susceptible to the effects of endocrine-disrupting chemicals. mdpi.comoup.com Investigating a wide range of health outcomes, including reproductive disorders, metabolic diseases, and neurodevelopmental effects, will be crucial for understanding the public health implications of BPAP exposure. nih.govnih.gov

Q & A

Basic Research Question: What analytical methods are recommended for detecting Bisphenol AP in environmental and biological samples?

Answer:

The quantification of BPAP requires high-sensitivity techniques due to its low environmental concentrations. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-MS (LC-MS/MS) are widely used, with solid-phase extraction (SPE) for sample pre-concentration. For biological matrices (e.g., breast milk, urine), derivatization steps may enhance detection . For example, Cesen et al. (2018) optimized LC-MS/MS protocols to achieve detection limits of 0.1 ng/mL in human breast milk . Researchers should validate methods using matrix-matched calibration and internal standards to account for matrix effects.

Advanced Research Question: How can researchers design experiments to resolve contradictions in BPAP’s endocrine-disrupting effects across studies?

Answer:

Contradictory findings often arise from variations in exposure duration, dosage, and model systems. A robust approach includes:

- Dose-response curves : Test a wide range (environmentally relevant to supra-physiological doses) to identify non-monotonic responses.

- Comparative models : Use in vitro (e.g., AR/ER receptor assays) and in vivo models (e.g., zebrafish embryos) to assess consistency across systems. Stossi et al. (2016) identified BPAP as a novel androgen receptor down-regulator via high-throughput microscopy, contrasting with BPA’s estrogenic activity .

- Omics integration : Pair traditional toxicology with transcriptomics/metabolomics to uncover mechanistic divergences .

Basic Research Question: What are the primary environmental sources and pathways of BPAP contamination?

Answer:

BPAP is detected in wastewater, industrial effluents, and sediment. Key sources include:

- Manufacturing waste : From polycarbonate plastics and epoxy resin production.

- Leaching : From thermal paper coatings and recycled products. Lee et al. (2013) identified wastewater treatment plants as major reservoirs, with BPAP concentrations up to 120 ng/L in effluent . Researchers should prioritize sampling near industrial zones and use isotopic labeling to track degradation pathways.

Advanced Research Question: How can computational models improve risk assessment of BPAP’s chronic toxicity?

Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) predict BPAP’s interactions with biomolecules. For example, Guan et al. (2022) used MD to reveal BPAP’s stable binding with pepsin, altering enzyme activity . These models guide in vivo studies by identifying high-risk molecular targets. Additionally, quantitative structure-activity relationship (QSAR) models can compare BPAP with analogues (e.g., BPA, BPS) to prioritize testing .

Basic Research Question: What frameworks ensure rigorous literature reviews for BPAP research?

Answer:

- Database selection : Use PubMed, Scopus, and Web of Science with keywords “Bisphenol AP” AND (“toxicity” OR “detection” OR “endocrine disruption”). Exclude non-peer-reviewed sources.

- PICO framework : Define Population (e.g., aquatic species), Intervention (BPAP exposure), Comparison (control/BPA), and Outcomes (e.g., gene expression changes) .

- FINER criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant. For example, “Does BPAP exhibit transgenerational epigenetic effects?” meets FINER benchmarks .

Advanced Research Question: How can researchers address limitations in existing BPAP toxicity studies, such as inadequate controls or exposure variability?

Answer:

- Blinded experiments : Minimize bias in data collection and analysis.

- Positive/negative controls : Include BPA and solvent-only groups to contextualize results.

- Standardized protocols : Adopt OECD guidelines for aquatic toxicity testing (e.g., OECD 203 for fish acute toxicity).

- Meta-analysis : Pool data from heterogeneous studies to identify trends. For instance, re-analyzing CLARITY-BPA data highlighted design flaws in regulatory studies , a lesson applicable to BPAP research.

Methodological Guidance: What are best practices for validating BPAP’s effects on human tissue models?

Answer:

- 3D organoids : Use primary cell-derived intestinal or hepatic organoids to mimic in vivo conditions. Assess barrier integrity (TEER measurements) and cytokine release.

- Cohort stratification : In epidemiological studies, stratify by age, sex, and co-exposure to other bisphenols. For example, Vasiljevic and Harner (2021) linked indoor air BPAP levels to respiratory outcomes using multivariate regression .

- Ethical compliance : Follow IRB protocols for human tissue use, emphasizing informed consent and data anonymization .

Advanced Research Question: What innovative approaches can elucidate BPAP’s role in metabolic disruption?

Answer:

- Single-cell RNA sequencing : Identify cell-type-specific responses in liver or adipose tissue.

- Epigenetic profiling : Analyze DNA methylation (e.g., pyrosequencing) and histone modifications in exposed models.

- Cross-species comparisons : Compare BPAP’s effects in rodents, zebrafish, and in vitro human cells to assess conserved pathways. Rochester and Bolden (2015) used this approach to differentiate BPA substitutes’ hormonal activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.